molecular formula C21H15FN4O2S2 B2804162 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine CAS No. 923146-80-9

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2804162
CAS No.: 923146-80-9
M. Wt: 438.5
InChI Key: SOIBLXGQTANFBN-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine features a pyridazine core substituted with a 4-fluorophenyl thiazole moiety at position 3 and a 3-nitrophenylmethyl sulfanyl group at position 4.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c1-13-20(30-21(23-13)15-5-7-16(22)8-6-15)18-9-10-19(25-24-18)29-12-14-3-2-4-17(11-14)26(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIBLXGQTANFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with a fluorophenyl group. The nitrophenyl group is introduced in a subsequent step, followed by the formation of the pyridazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The incorporation of the thiazole ring in the structure of this compound may enhance its efficacy against various cancer cell lines. For instance, compounds containing thiazole have shown to inhibit tumor growth and induce apoptosis in cancer cells through multiple pathways, including the modulation of apoptosis-related proteins .
  • Antimicrobial Properties :
    • The compound has demonstrated promising antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their ability to disrupt bacterial cell walls and inhibit protein synthesis, making them effective against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This suggests that the compound may be effective in treating inflammatory diseases .
  • Enzyme Inhibition :
    • The compound's structure suggests potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Studies on related thiazole compounds have shown significant inhibition of these enzymes, leading to reduced inflammation and pain relief .
  • Antioxidant Activity :
    • Thiazole derivatives are also recognized for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various thiazole derivatives, including this compound, and evaluated their biological activities using in vitro assays. The results indicated that certain modifications to the thiazole ring significantly enhanced the anticancer activity against specific cancer cell lines .
  • Pharmacological Profiles :
    • Another investigation assessed the pharmacological profiles of similar compounds, revealing that modifications in the side chains could lead to improved selectivity for cancer cells over normal cells. This highlights the importance of structural variations in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name / ID Substituents on Pyridazine Core Molecular Formula Molecular Weight Key Features
Target Compound 3-(4-fluorophenyl thiazole), 6-(3-nitrobenzyl sulfanyl) C₂₄H₁₇FN₄O₂S₂ 492.54 Nitro group (electron-withdrawing), fluorophenyl-thiazole
G954-0353 3-(4-fluorophenyl thiazole), 6-(3-nitrobenzoyl sulfanyl) C₂₂H₁₅FN₄O₃S₂ 466.51 Ethane-1-one linker instead of benzyl; increased polarity
N-(2,4-Dimethoxyphenyl)-2-[[6-[2-(4-fluorophenyl)-4-methyl-5-thiazolyl]-3-pyridazinyl]thio]acetamide 6-(2,4-dimethoxyphenylacetamide sulfanyl) C₂₆H₂₄FN₅O₃S₂ 561.62 Methoxy groups (electron-donating); acetamide enhances solubility
3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine 6-(4-pyridinylmethyl sulfanyl) C₁₇H₁₃FN₄S 348.38 Pyridine substituent; potential for hydrogen bonding
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 6-(trifluoromethylphenyl-oxadiazole sulfanyl) C₂₁H₁₅F₃N₄O₂S 468.43 Trifluoromethyl group; oxadiazole enhances metabolic stability

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 3-nitrobenzyl group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions or stabilize charge-transfer interactions in biological systems. The trifluoromethyl group in combines lipophilicity with strong electronegativity, often improving membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Core Modifications :

    • Replacement of the pyridazine core with pyrido[2,3-d]pyrimidine (as in ) or oxadiazole () alters aromatic π-stacking and hydrogen-bonding capabilities. The pyridazine-thiazole combination in the target compound may favor planar binding to hydrophobic enzyme pockets.

Biological Activity

The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN3SC_{18}H_{16}FN_3S, with a molecular weight of approximately 345.41 g/mol. The presence of the thiazole ring is significant for its biological activity, as thiazole derivatives are known for their diverse pharmacological properties.

The biological activity of thiazole derivatives, including this compound, often involves:

  • Interaction with Enzymes : Thiazoles can inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial and anticancer effects.
  • Receptor Binding : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Many thiazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that compounds similar to This compound demonstrate a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown significant antibacterial activity against various pathogens. For instance, thiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity :
    • Thiazole compounds have been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through the modulation of cell cycle regulators .
  • Anti-inflammatory Effects :
    • Some derivatives exhibit potent anti-inflammatory properties comparable to standard anti-inflammatory drugs like diclofenac sodium .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
Compound 1Antibacterial0.22
Compound 2AntitumorN/A
Compound 3Anti-inflammatory54.65

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various thiazole derivatives for their antimicrobial efficacy. The most active derivative exhibited an MIC value significantly lower than standard antibiotics, indicating potential use in treating resistant bacterial infections .
  • Anticancer Research :
    In a series of experiments on cancer cell lines, compounds similar to the target compound were shown to inhibit cell proliferation effectively and induce apoptosis through caspase activation pathways .

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